(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid
Overview
Description
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound characterized by the presence of a furan ring, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the acylation of the thiazole ring with acetic acid derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)propionic acid: Similar structure but with a propionic acid moiety.
(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid, often referred to as FPTA, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of FPTA, focusing on its antibacterial, antioxidant, and anticancer properties. It also includes data tables summarizing the findings from various studies.
Chemical Structure and Properties
FPTA is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₀N₂O₄S
- Molecular Weight : 278.29 g/mol
The compound features a thiazole ring linked to a furyl prop-2-enoyl moiety, contributing to its diverse biological activities.
Antibacterial Activity
FPTA and its derivatives have been evaluated for their antibacterial properties. In a study examining various thiazole derivatives, FPTA exhibited significant antibacterial activity against several strains of bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Xanthomonas campestris | 30 µg/mL |
These results indicate that FPTA could serve as a promising candidate for developing new antibacterial agents .
Antioxidant Activity
The antioxidant capacity of FPTA has been assessed using various assays such as DPPH and FRAP. The compound demonstrated a high degree of free radical scavenging ability:
Assay Type | Activity (%) at 100 µM |
---|---|
DPPH Scavenging | 81.8% |
FRAP Assay | 78.6% |
These findings suggest that FPTA can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
FPTA has shown potential anticancer effects in vitro. A study reported that FPTA inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined as follows:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of FPTA:
- Study on Antibacterial Efficacy : A comparative analysis of thiazole derivatives showed that FPTA outperformed many traditional antibiotics against resistant bacterial strains .
- Antioxidant Mechanism Investigation : Research indicated that FPTA's antioxidant properties are attributed to its ability to donate electrons and stabilize free radicals, thus reducing cellular damage .
- In Vivo Anticancer Study : An animal model study demonstrated that administration of FPTA significantly reduced tumor size in mice bearing xenografts of human cancer cells, supporting its potential use in cancer therapy .
Properties
IUPAC Name |
2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-10(4-3-9-2-1-5-18-9)14-12-13-8(7-19-12)6-11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFHLLKUGPDGBC-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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